molecular formula C21H21N3O3S B10871327 Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate

Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate

Cat. No.: B10871327
M. Wt: 395.5 g/mol
InChI Key: VXRAXNBYQGUMIV-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that incorporates a quinazolinone moiety. This compound is of significant interest due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[(4-oxo-3-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C21H21N3O3S/c1-2-27-18(25)13-28-21-23-19-16(12-14-8-6-7-11-17(14)22-19)20(26)24(21)15-9-4-3-5-10-15/h3-5,9-10,12H,2,6-8,11,13H2,1H3

InChI Key

VXRAXNBYQGUMIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C3CCCCC3=N2)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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